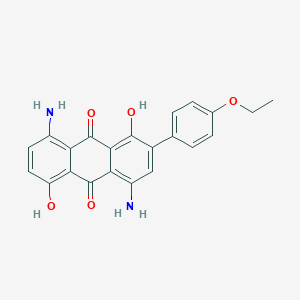
9,10-Anthracenedione, 4,8-diamino-2-(4-ethoxyphenyl)-1,5-dihydroxy-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
9,10-Anthracenedione, 4,8-diamino-2-(4-ethoxyphenyl)-1,5-dihydroxy- is a synthetic compound that has been studied for its potential applications in scientific research. This compound is also known as AQ4N and has been shown to have promising results in cancer treatment and other areas of research. In
Mechanism Of Action
The mechanism of action of AQ4N involves its activation in hypoxic conditions. AQ4N is converted to a cytotoxic metabolite by the enzyme NQO1, which is upregulated in hypoxic conditions. The cytotoxic metabolite then produces ROS, which can cause cell death. This mechanism makes AQ4N effective in hypoxic tumor cells, which are often resistant to traditional chemotherapy.
Biochemical And Physiological Effects
AQ4N has been shown to have low toxicity in normal cells, making it a promising candidate for cancer treatment. It has also been shown to have anti-angiogenic effects, which can prevent the growth of new blood vessels in tumors. AQ4N has been shown to have a short half-life in vivo, which can limit its efficacy in some applications.
Advantages And Limitations For Lab Experiments
AQ4N has several advantages for lab experiments, including its low toxicity in normal cells and its effectiveness in hypoxic tumor cells. However, its short half-life in vivo can limit its efficacy in some applications. AQ4N is also sensitive to light, which can affect its stability in solution.
Future Directions
There are several future directions for the study of AQ4N. One area of research is the development of combination therapies with traditional chemotherapy drugs. AQ4N has been shown to be effective in hypoxic tumor cells, which are often resistant to traditional chemotherapy. Combination therapy with AQ4N and traditional chemotherapy drugs could improve treatment outcomes for cancer patients.
Another area of research is the development of imaging agents and targeted drug delivery systems using AQ4N. AQ4N can be conjugated with fluorescent dyes or nanoparticles to create imaging agents or targeted drug delivery systems. These systems could improve the specificity and efficacy of cancer treatments.
In conclusion, 9,10-Anthracenedione, 4,8-diamino-2-(4-ethoxyphenyl)-1,5-dihydroxy- (AQ4N) is a synthetic compound that has promising applications in scientific research. Its effectiveness in hypoxic tumor cells and low toxicity in normal cells make it a promising candidate for cancer treatment. Further research is needed to explore the potential of AQ4N in combination therapies and imaging and drug delivery systems.
Synthesis Methods
The synthesis of 9,10-Anthracenedione, 4,8-diamino-2-(4-ethoxyphenyl)-1,5-dihydroxy- involves the reaction of 9,10-Anthracenedione with 4-ethoxyaniline in the presence of sodium hydride. The resulting product is then treated with hydrochloric acid to obtain AQ4N. This synthesis method has been optimized to produce high yields of the compound with high purity.
Scientific Research Applications
AQ4N has been studied for its potential applications in cancer treatment. It has been shown to be effective in hypoxic tumor cells, which are often resistant to traditional chemotherapy. AQ4N is activated in hypoxic conditions, leading to the production of reactive oxygen species (ROS) that can cause cell death. This makes AQ4N a promising candidate for combination therapy with traditional chemotherapy drugs.
AQ4N has also been studied for its potential applications in other areas of research, such as imaging and drug delivery. AQ4N can be conjugated with fluorescent dyes or nanoparticles to create imaging agents or targeted drug delivery systems.
properties
CAS RN |
15114-15-5 |
|---|---|
Product Name |
9,10-Anthracenedione, 4,8-diamino-2-(4-ethoxyphenyl)-1,5-dihydroxy- |
Molecular Formula |
C22H18N2O5 |
Molecular Weight |
390.4 g/mol |
IUPAC Name |
4,8-diamino-2-(4-ethoxyphenyl)-1,5-dihydroxyanthracene-9,10-dione |
InChI |
InChI=1S/C22H18N2O5/c1-2-29-11-5-3-10(4-6-11)12-9-14(24)17-19(20(12)26)22(28)16-13(23)7-8-15(25)18(16)21(17)27/h3-9,25-26H,2,23-24H2,1H3 |
InChI Key |
YYBSEGBOVVQCAU-UHFFFAOYSA-N |
SMILES |
CCOC1=CC=C(C=C1)C2=CC(=C3C(=C2O)C(=O)C4=C(C=CC(=C4C3=O)O)N)N |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2=CC(=C3C(=C2O)C(=O)C4=C(C=CC(=C4C3=O)O)N)N |
Other CAS RN |
15114-15-5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



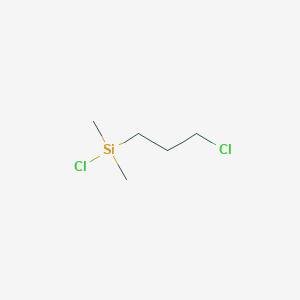
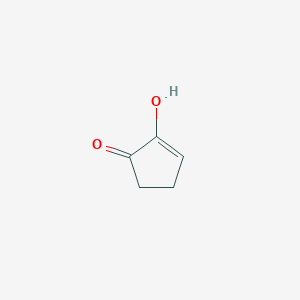
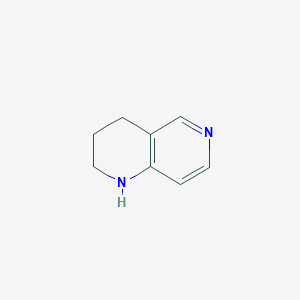
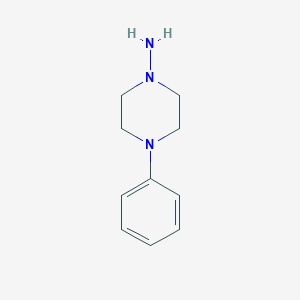

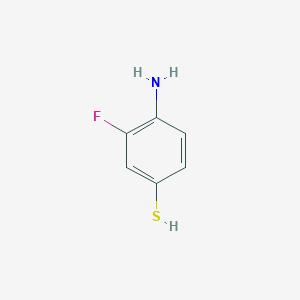
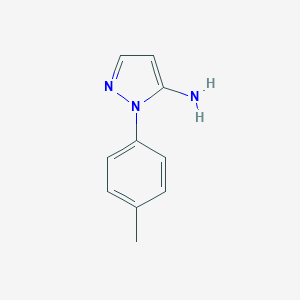

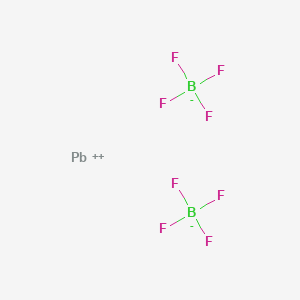

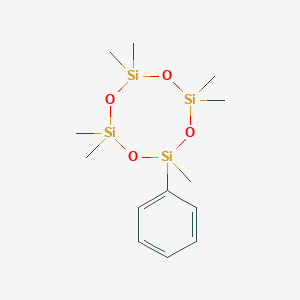
![Odoratin[Cedrela]](/img/structure/B76305.png)

